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methylaniline

CAS No.: 946716-10-5

Cat. No.: B3172178

Get Quote

Introduction
2-(Cyclohexylmethoxy)-4-methylaniline (CAS: 946716-10-5) is a highly valued building block

in medicinal chemistry, frequently utilized in the development of novel active pharmaceutical

ingredients (APIs), including kinase inhibitors and GPCR modulators[1]. Transitioning the

synthesis of this molecule from a milligram-scale discovery route to a multi-kilogram process

requires rigorous optimization. A scalable process must ensure inherent safety, high atom

economy, and robust impurity control while avoiding hazardous reagents.

Synthetic Strategy and Mechanistic Causality
The most scalable and economically viable route to 2-(Cyclohexylmethoxy)-4-methylaniline
avoids the direct functionalization of an unprotected aniline, which is prone to deleterious over-

alkylation and oxidation. Instead, the process utilizes 2-nitro-5-methylphenol as the starting

material[2].

Step 1: O-Alkylation of 2-Nitro-5-methylphenol. The phenolic hydroxyl group is selectively

alkylated using cyclohexylmethyl bromide. The nitro group serves a critical dual purpose: it
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acts as a robust protecting group for the future amine, and its strong electron-withdrawing

nature ( −M and −I effects) increases the acidity of the phenolic proton. This allows for the

use of mild, inexpensive bases like potassium carbonate (K₂CO₃) rather than hazardous

metal hydrides[3]. Acetonitrile (MeCN) is selected as the solvent over DMF due to its lower

toxicity, ease of recovery on scale, and excellent ability to solvate the potassium phenoxide

intermediate, which accelerates the SN​2 displacement[4].

Step 2: Catalytic Hydrogenation of the Nitroarene. The intermediate, 2-

(cyclohexylmethoxy)-4-methyl-1-nitrobenzene, is reduced to the target aniline. For scale-up,

traditional chemical reductants (e.g., Fe/HCl or SnCl₂) are replaced with catalytic

hydrogenation using Palladium on Carbon (Pd/C)[5]. This eliminates massive stoichiometric

heavy metal waste and simplifies the workup to a mere filtration step[6]. The primary scale-

up challenge is managing the highly exothermic nature of nitro reduction ( ΔH≈−550 kJ/mol)

and preventing the accumulation of reactive hydroxylamine intermediates[7]. This is

mitigated by operating under a controlled hydrogen pressure of 5 bar and utilizing active

reactor cooling.

Process Optimization Data
To establish a self-validating protocol, multiple reaction parameters were evaluated. The

quantitative data for the optimization of both steps is summarized below.

Table 1: Optimization of O-Alkylation (Step 1)
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Solvent Base Temp (°C) Time (h) Yield (%)
Purity
(HPLC %)

Scale-up
Suitability

DMF K₂CO₃ 80 4 92 98.5

Moderate
(High
boiling
point,
toxicity)

MeCN K₂CO₃ 70 6 94 99.1

High (Easy

solvent

recovery,

clean

profile)

| Water/Tol | NaOH/TBAB | 90 | 12 | 81 | 94.0 | High (Green, but lower yield/slower kinetics) |

Table 2: Optimization of Catalytic Hydrogenation (Step 2)

Catalyst H₂ Pressure Solvent Temp (°C) Yield (%)
Impurity
Profile

5% Pd/C
1 atm
(Balloon)

MeOH 25 78

High
hydroxylam
ine
accumulati
on

5% Pd/C 5 bar MeOH 40 98

<0.1%

hydroxylamin

e, no

dechlorinatio

n

| 1% Pt/C | 5 bar | EtOH | 40 | 96 | Clean, but higher catalyst cost |

Experimental Protocols
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Note: All procedures described are designed for a 100-gram scale and incorporate necessary

safety controls for gas-liquid exothermic reactions.

Protocol A: Synthesis of 2-(Cyclohexylmethoxy)-4-
methyl-1-nitrobenzene

Preparation: In a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux

condenser, and internal temperature probe, charge 2-nitro-5-methylphenol (100 g, 0.65 mol)

and anhydrous Acetonitrile (800 mL)[3].

Base Addition: Add finely powdered Potassium Carbonate (135 g, 0.98 mol, 1.5 equiv) in

portions. Stir the resulting deep-red suspension at 25 °C for 30 minutes to ensure complete

deprotonation.

Alkylation: Add Cyclohexylmethyl bromide (127 g, 0.72 mol, 1.1 equiv) dropwise via an

addition funnel over 20 minutes[4].

Heating & Validation: Ramp the reactor temperature to 70 °C and maintain vigorous stirring

for 6 hours. Self-Validation: Monitor the reaction via HPLC; proceed to workup only when the

starting phenol peak area is <1%.

Workup: Cool the mixture to 20 °C and filter through a Celite pad to remove inorganic salts

(KBr and excess K₂CO₃). Wash the filter cake with MeCN (200 mL).

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in

Ethyl Acetate (1 L) and wash with 1M NaOH (2 x 200 mL) to remove any trace unreacted

phenol, followed by brine (300 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to

yield the intermediate as a viscous yellow oil (approx. 152 g, 94% yield), which solidifies

upon standing.

Protocol B: Synthesis of 2-(Cyclohexylmethoxy)-4-
methylaniline

Preparation: In a 1 L stainless steel pressure reactor (autoclave), charge the intermediate

from Protocol A (100 g, 0.40 mol) dissolved in Methanol (600 mL).
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Catalyst Loading: Carefully add 5% Pd/C (5.0 g, 5 wt% loading) under a steady stream of

Nitrogen to prevent the spontaneous ignition of solvent vapors[6].

Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 3 bar), followed by

Hydrogen gas (3 cycles at 3 bar).

Hydrogenation & Thermal Control: Pressurize the reactor to 5 bar with Hydrogen. Initiate

stirring (800 rpm) and slowly heat the mixture to 40 °C. Critical Control: The reaction is highly

exothermic; utilize the reactor's cooling jacket to strictly maintain the internal temperature

between 40-45 °C[7].

Validation: Monitor hydrogen uptake via the mass flow controller. The reaction is structurally

complete within 3-4 hours when hydrogen consumption permanently ceases.

Filtration: Cool the reactor to 20 °C, safely vent the residual hydrogen, and purge with

Nitrogen. Filter the reaction mixture through a tightly packed Celite bed under a Nitrogen

atmosphere to remove the Pd/C catalyst.

Crystallization: Concentrate the methanolic filtrate to approximately 150 mL. Add dropwise to

ice-cold water (500 mL) under rapid stirring to precipitate the target amine. Filter, wash with

cold water, and dry in a vacuum oven at 40 °C to afford 2-(Cyclohexylmethoxy)-4-
methylaniline as an off-white solid (86 g, 98% yield).

Process Visualization
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2-Nitro-5-methylphenol
(Starting Material)

Step 1: O-Alkylation
Reagents: Cyclohexylmethyl bromide, K2CO3

Solvent: MeCN | Temp: 70 °C

2-(Cyclohexylmethoxy)-4-methyl-1-nitrobenzene
(Intermediate)

Step 2: Catalytic Hydrogenation
Reagents: H2 (5 bar), 5% Pd/C
Solvent: MeOH | Temp: 40 °C

2-(Cyclohexylmethoxy)-4-methylaniline
(Target API Intermediate)

Click to download full resolution via product page

Two-step scalable synthesis workflow for 2-(Cyclohexylmethoxy)-4-methylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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